Nitromethaqualone

説明

Contextualization within Quinazolinone Analogue Chemistry and Pharmacology Research

Nitromethaqualone is classified as a synthetic analogue of methaqualone, belonging to the broader quinazolinone chemical class nih.govwikipedia.orgwikidata.orgwikipedia.org. Quinazolinones are a diverse group of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including sedative, hypnotic, anti-inflammatory, and anticancer properties uni.lu.

The chemical structure of this compound is characterized by a quinazolinone nucleus with specific substituents, notably a nitro group on the phenyl ring wikipedia.org. This nitro group is a key structural feature that differentiates it from its parent compound, methaqualone, and is believed to contribute to its enhanced pharmacological effects nih.govwikipedia.orgwikipedia.org. Research into quinazolinone analogues, including this compound, often aims to understand how structural modifications influence biological activity and to explore potential therapeutic applications uni.lu. Studies have focused on the interaction of this compound with biological systems, particularly its modulation of neurotransmitter receptors nih.govwikipedia.org. It has been identified as a positive allosteric modulator of gamma-aminobutyric acid (GABA)-A receptors, thereby enhancing the inhibitory effects of GABA in the central nervous system, which leads to its sedative and hypnotic properties nih.govwikipedia.orgontosight.ai.

Rationale for Scholarly Inquiry into this compound

Scholarly inquiry into this compound stems from several key rationales. Historically, the compound was synthesized and studied in Europe during the 1960s, drawing interest due to its potent sedative and hypnotic properties wikipedia.org. Notably, this compound has been reported to be approximately 10 times more potent than methaqualone, its structural precursor nih.govwikidata.orgwikipedia.orgwikidoc.org. This increased potency makes it a compelling subject for pharmacological investigation to understand the underlying mechanisms of action and structure-activity relationships within the quinazolinone class.

Beyond its pharmacological potency, this compound holds significance in analytical chemistry and forensic science. It serves as a reference standard for the identification and quantification of similar compounds, which is crucial for chemical analysis and toxicology nih.gov. Research has also focused on its differentiation from positional isomers, methaqualone, and mecloqualone, employing various analytical techniques nih.govwikipedia.org. Comparative analyses with these related compounds further contribute to understanding the structural determinants influencing their biological profiles wikipedia.org. While initial investigations explored its potential therapeutic applications as a sedative-hypnotic agent, its development for clinical use was curtailed due to concerns regarding its mutagenic properties wikipedia.orgwikipedia.org. Despite this, academic interest persists in elucidating its comprehensive chemical and pharmacological characteristics.

Scope and Objectives of Academic Research on this compound

Academic research on this compound encompasses a multifaceted approach aimed at a thorough understanding of its chemical and pharmacological attributes. The overarching objectives align with broader academic goals of expanding research quality and productivity, fostering innovative research, and identifying areas of scholarly excellence.

Specific objectives of academic research on this compound include:

Chemical Characterization and Synthesis: Investigating its precise chemical structure, physicochemical properties, and developing various synthesis methodologies. This includes traditional nitration of methaqualone and exploring emerging "green chemistry" approaches like biocatalytic nitration and electrochemical synthesis nih.govwikipedia.orgwikipedia.org.

Pharmacological Profiling: Delving deeper into its mechanism of action, particularly its interaction with GABA-A receptors, and comparing its binding affinity and efficacy to methaqualone nih.govwikipedia.orgontosight.ai.

Metabolic Pathway Elucidation: Studying its biotransformation and excretion pathways in biological systems, identifying key metabolites, and understanding species-specific metabolic differences nih.gov.

Analytical Method Development: Developing and validating advanced analytical techniques for its identification and differentiation from other quinazolinone derivatives and positional isomers, which is vital for forensic and research applications nih.govwikipedia.org. Techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, electron impact mass spectroscopy, and gas-liquid chromatography have been employed for this purpose nih.gov.

Structure-Activity Relationship Studies: Contributing to the broader understanding of how structural variations within the quinazolinone class, particularly the presence and position of the nitro group, influence pharmacological activity and metabolic fate wikipedia.orguni.luontosight.ai.

These research endeavors contribute to the fundamental knowledge of quinazolinone chemistry and pharmacology, providing insights valuable for both basic science and potential future drug discovery efforts within this compound class.

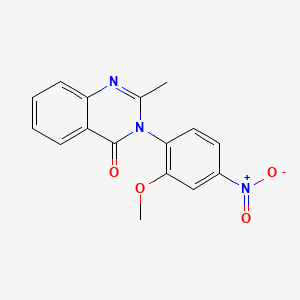

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-(2-methoxy-4-nitrophenyl)-2-methylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O4/c1-10-17-13-6-4-3-5-12(13)16(20)18(10)14-8-7-11(19(21)22)9-15(14)23-2/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZHHDMJWDYJXAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=C(C=C(C=C3)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80187601 | |

| Record name | Nitromethaqualone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

340-52-3 | |

| Record name | 3-(2-Methoxy-4-nitrophenyl)-2-methyl-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=340-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitromethaqualone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000340523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitromethaqualone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NITROMETHAQUALONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G855468ZM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of Nitromethaqualone

Characterization of Synthetic Nitromethaqualone and its Isomers

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and electronic properties of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing insights into the chemical environment of its hydrogen and carbon atoms. asme.orgastm.orgpsu.eduasme.org

¹H NMR Spectroscopy: In the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound, aromatic protons typically appear as doublets in the δ 7.15–7.47 ppm range. The specific chemical shifts and coupling patterns of these protons are indicative of their positions relative to the electron-withdrawing nitro group and the electron-donating methoxy (B1213986) group on the phenyl ring, as well as the protons on the quinazolinone ring.

¹³C NMR Spectroscopy: Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy provides information on the carbon skeleton. A characteristic signal for the nitro-bearing carbon atom is observed at approximately δ 146.4 ppm. This chemical shift is consistent with a carbon atom directly bonded to an electron-withdrawing nitro group.

Infrared (IR) spectroscopy is utilized to identify the characteristic functional groups present in this compound based on their unique vibrational frequencies. asme.orgastm.orgpsu.eduasme.org

Key IR Absorption Bands for this compound:

| Functional Group | Characteristic Absorption (cm⁻¹) | Description | Source |

|---|---|---|---|

| Nitro (asymmetric stretch) | 1520 | Strong absorption due to the asymmetric stretching vibration of the nitro group (NO₂). | |

| Nitro (symmetric stretch) | 1350 | Strong absorption due to the symmetric stretching vibration of the nitro group (NO₂). |

The presence of these distinct bands confirms the incorporation of the nitro group and the integrity of the quinazolinone carbonyl. southernforensic.org

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to assess the purity and extent of conjugation within the this compound molecule. psu.eduasme.orgCurrent time information in Bangalore, IN. The presence of chromophores, such as the quinazolinone ring system and the nitrophenyl substituent, leads to characteristic absorption bands in the UV-Vis region. nist.govuv-vis-spectral-atlas-mainz.org

UV-Vis Absorption Data for this compound:

| Parameter | Value | Source |

|---|

This absorption maximum is indicative of the electronic transitions within the conjugated system of the molecule. caymanchem.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS), particularly electron ionization (EI) mass spectrometry, is a critical technique for determining the molecular weight and providing detailed fragmentation patterns of this compound, which aid in its structural confirmation. smolecule.comnih.govasme.orgastm.orgpsu.eduasme.org

The molecular formula of this compound is C₁₆H₁₃N₃O₄, with a calculated molar mass of 311.29 g/mol . smolecule.comnih.govcaymanchem.com In electron ionization mass spectrometry, a moderate molecular ion (M⁺•) peak is typically observed at m/z 311. nih.govcaymanchem.com The fragmentation pattern, which results from the breaking of chemical bonds within the ionized molecule, yields characteristic fragment ions. uni-saarland.delibretexts.orglibretexts.org For this compound, a prominent fragment, often observed as the base peak in GC-MS, is at m/z 280. nih.gov This fragmentation pattern is distinctive and can be used to differentiate this compound from its isomers and related compounds. asme.orgastm.org

Mass Spectrometry Data for this compound:

| Parameter | Value | Source |

|---|---|---|

| Molecular Ion (M⁺•) | m/z 311 | nih.govcaymanchem.com |

Chromatographic Techniques for Purity and Isomer Separation

Chromatographic techniques are essential for assessing the purity of this compound and separating it from impurities or structurally similar isomers. smolecule.comCurrent time information in Bangalore, IN.ontosight.ai

Gas-Liquid Chromatography (GLC): Gas-Liquid Chromatography (GLC), often coupled with electron-capture detection (GC-ECD) or mass spectrometry (GC-MS), is a widely used method for the analysis and identification of this compound. asme.orgastm.orgpsu.eduasme.orgnih.gov this compound exhibits a characteristic retention time of 12.3 minutes when analyzed on a 5% phenylmethyl polysiloxane column. GLC has proven effective in differentiating this compound from its positional isomers, methaqualone, and mecloqualone. asme.orgastm.orgpsu.eduasme.org

High-Performance Liquid Chromatography (HPLC): High-Performance Liquid Chromatography (HPLC) is also utilized for the chromatographic separation of this compound, particularly in the analysis of complex mixtures. psu.edu

Thin-Layer Chromatography (TLC): While TLC has been explored, it has been found to have limited value for the differentiation of this compound from its isomers due to small differences in Rf values. psu.eduasme.org

Chemical Reactivity of this compound

This compound exhibits chemical reactivity typical of compounds containing both a quinazolinone core and a nitro-substituted aromatic ring. smolecule.comevitachem.com

Types of Reactions:

Oxidation: this compound can undergo oxidation, particularly at the methoxy group, which can lead to the formation of quinones. smolecule.com

Reduction: The nitro group is susceptible to reduction, transforming into an amino group. This reaction can be achieved using various reducing agents, such as hydrogen gas in the presence of a palladium catalyst or tin(II) chloride. smolecule.com

Electrophilic Aromatic Substitution: Due to the presence of the electron-withdrawing nitro group on one of the aromatic rings, this compound can participate in further electrophilic aromatic substitution reactions. smolecule.comevitachem.com Strong acids or bases are typically employed to facilitate these substitution reactions. smolecule.com

Major Products of Chemical Transformations:

Oxidation: Quinones smolecule.com

Reduction: Amino derivatives smolecule.com

Substitution: Various substituted derivatives, depending on the nature of the introduced substituent. smolecule.com

Molecular Pharmacological Investigations of Nitromethaqualone

Biotransformation and Metabolite Research of Nitromethaqualone

Comparative Metabolic Profiles Across Species

This compound undergoes extensive biotransformation in both humans and rats prior to its excretion. This process involves several key metabolic pathways. A primary metabolic route in both species is the reduction of the nitro group to an amino group, which can subsequently undergo acetylation nih.gov. This amino derivative represents a significant metabolite in both human and rat systems nih.gov.

In humans, an additional metabolic pathway involves the cleavage of the quinazolinone nucleus, leading to the formation of various metabolites, including 2-methoxyl-4-nitroaniline nih.gov. In rats, further biotransformation pathways include the oxidation of the 2-methyl group, yielding hydroxymethyl derivatives such as 2-hydroxymethyl-3-(2'-methoxy-4-nitrophenyl)-4(3H)-quinazolinone. This compound can then be further reduced in vivo to 2-hydroxymethyl-3-(2'-methoxy-4'-aminophenyl)-4(3H)-quinazolinone. Both of these metabolites are also excreted as glucuronides nih.gov.

Excretion patterns vary between species; in rats, approximately 55-60% of the administered dose is eliminated via feces, while 24-27% is excreted in urine nih.gov. The protracted excretion observed in both humans and rats suggests an extensive enterohepatic circulation of this compound and its metabolites nih.gov. It is important to note that the aromatic nitro group of this compound is metabolized to the corresponding aniline (B41778), a compound identified as mutagenic. This mutagenic property was a significant factor in the compound's withdrawal from the pharmaceutical market ncats.ioacs.orgejournals.eu.

Table 1: Comparative Metabolic Profiles of this compound Across Species

| Metabolic Pathway / Species | Humans | Rats |

| Nitro group reduction to amino | Yes nih.gov | Yes nih.gov |

| Amino group acetylation | Partial nih.gov | Partial nih.gov |

| Quinazolinone nucleus cleavage (e.g., to 2-methoxyl-4-nitroaniline) | Yes nih.gov | Not explicitly as major pathway nih.gov |

| 2-methyl group oxidation to hydroxymethyl | No | Yes nih.gov |

| Glucuronide excretion | Yes (for some metabolites) nih.gov | Yes (for some metabolites) nih.gov |

| Fecal excretion (% administered dose) | Not specified, but protracted excretion nih.gov | 55-60% nih.gov |

| Urinary excretion (% administered dose) | Not specified, but protracted excretion nih.gov | 24-27% nih.gov |

| Enterohepatic circulation | Extensive nih.gov | Extensive nih.gov |

Structure-Activity Relationship (SAR) Studies of this compound and Analogues

Influence of Nitro Group Substitution on Molecular Interaction

The presence of the nitro group is a critical determinant of this compound's pharmacological activity . This substituent is known to enhance the compound's binding affinity to gamma-aminobutyric acid (GABA) receptors within the central nervous system, which contributes to its increased potency compared to its analogue, methaqualone psychonautwiki.org. The 2-methoxy-4-nitrophenyl group, characteristic of this compound, introduces electron-withdrawing effects into the molecular structure .

Beyond its role as a pharmacophore, contributing to the desired pharmacological effects, the nitro group also functions as a toxicophore. This dual nature arises from its susceptibility to in vivo reduction, forming mutagenic amine derivatives acs.orgnih.gov. Furthermore, the electron-withdrawing nature of the nitro group can influence the compound's reactivity, particularly in electrophilic aromatic substitution reactions smolecule.com. The nitro group can significantly affect the compound's redox properties and its interactions with various biological targets ontosight.ai.

Positional Isomerism and its Impact on Receptor Binding Profiles

The unique structural characteristic of this compound is attributed to its nitro group, which serves as a key differentiator from methaqualone and its various positional isomers . Research has indicated that isomers with the nitro group positioned at ortho or meta locations on the phenyl ring exhibit distinct physicochemical and spectroscopic profiles compared to the para-substituted this compound . Studies have involved the synthesis and characterization of these three positional isomers (ortho, meta, para) of this compound to facilitate their differentiation from structurally similar compounds evitachem.com.

The position of substituents on the quinazolinone scaffold, including positions 2, 3, 6, and 8, profoundly influences the biological activity of derivatives by altering their physicochemical properties nih.gov. For instance, in other quinazolinone derivatives, electron-donating groups at the para position of a phenyl ring attached at the 2nd position of the quinazolinone can lead to a decrease in inhibitory potential for dihydrofolate reductase (DHFR) inhibition rsc.org. Conversely, for anti-proliferative activity, bulky, hydrophobic, and electron-withdrawing substituents at the para position of the phenyl ring linked at the 3rd position of the quinazolinone moiety are considered essential rsc.org. Specifically for this compound, substitution at the 4-position (para) has been observed to significantly impact its potency bluelight.org.

Comparative SAR with Methaqualone and other Quinazolinone Derivatives

This compound is a synthetic analogue of methaqualone, sharing similar sedative and hypnotic properties psychonautwiki.orgwikipedia.org. A significant distinction lies in its potency; this compound is reported to be approximately 10 times more potent than its parent compound, methaqualone ncats.iowikipedia.orgresearchgate.netncats.io. This enhanced potency is attributed to this compound's higher affinity for GABA-A receptors, a characteristic influenced by the presence of its nitro group psychonautwiki.org.

Metabolically, this compound and methaqualone exhibit different profiles. This compound undergoes hepatic nitro-reduction to form amine metabolites, whereas methaqualone is primarily metabolized through hydroxylation and glucuronidation pathways .

As a class, quinazolinone derivatives are recognized for their diverse pharmacological activities, encompassing sedative, hypnotic, anti-inflammatory, and anticancer properties ontosight.ainih.govrsc.orgnih.gov. General Structure-Activity Relationship (SAR) studies of quinazolinones highlight the importance of positions 2, 3, 6, and 8 on the quinazolinone ring system for various pharmacological effects nih.gov. The specific structural features of this compound, including a methyl group at position 2 and a nitro-substituted phenyl ring at position 3, are key elements that differentiate it from methaqualone psychonautwiki.org.

Table 2: Comparative Structure-Activity Relationship (SAR) of this compound and Methaqualone

| Feature | This compound | Methaqualone |

| Potency (Sedative/Hypnotic) | ~10 times more potent ncats.iowikipedia.orgresearchgate.netncats.io | Less potent ncats.iowikipedia.orgresearchgate.netncats.io |

| GABA-A Receptor Affinity | Higher affinity psychonautwiki.org | Lower affinity psychonautwiki.org |

| Nitro Group | Present (at 4-position of methoxy-substituted phenyl ring) | Absent (o-tolyl group) |

| Primary Metabolic Pathway | Nitro-reduction to amine metabolites nih.gov | Hydroxylation and glucuronidation |

| Mutagenicity of Metabolites | Yes (aniline metabolite) ncats.ioacs.orgejournals.eu | Not specified in provided sources |

Advanced Analytical Methodologies for Nitromethaqualone

Chromatographic Separation and Detection

High-Performance Liquid Chromatography (HPLC) with Various Detectors

High-Performance Liquid Chromatography (HPLC) serves as a fundamental technique for the separation and quantification of Nitromethaqualone from complex matrices. HPLC's versatility is significantly enhanced by the array of detectors that can be coupled with it, each offering specific advantages based on the analyte's properties.

Ultraviolet-Visible (UV-Vis) detectors are commonly employed in HPLC analysis, particularly for compounds possessing chromophores, such as conjugated double bonds or aromatic rings, which absorb UV or visible light at specific wavelengths fishersci.serecovered.org. This compound, with its quinazolinone nucleus and nitrophenyl substituent, exhibits a maximum absorbance (λmax) at 226 nm, making UV-Vis detection highly suitable for its analysis nih.gov.

Other detectors, such as Refractive Index Detectors (RID) and Evaporative Light Scattering Detectors (ELSD), are considered "universal detectors" as they can detect a wide range of compounds regardless of their UV absorbance fishersci.seuni.lu. While less sensitive than UV-Vis for chromophoric compounds, they can be valuable for detecting non-UV absorbing impurities or co-eluting substances. Mass Spectrometry (MS) coupled with HPLC (HPLC-MS) offers superior sensitivity and provides detailed molecular structure information, allowing for comprehensive qualitative and quantitative analysis, especially in complex mixtures recovered.orgwikidoc.org. Charged Aerosol Detection (CAD) is another universal detection method, particularly effective for nonvolatile compounds, and has demonstrated linearity for low-level quantitation, making it advantageous in situations where traditional UV detection might face interference from cleaning solvents or lack sensitivity for non-chromophoric impurities wikipedia.orgwikipedia.org.

While specific detailed HPLC conditions for this compound are not extensively documented in the public domain, general principles for quinazolinone analysis would apply. Chromatographic separation often involves reversed-phase columns, with mobile phases tailored to achieve optimal resolution and peak shape.

Spectroscopic Identification in Analytical Contexts

Spectroscopic methods are indispensable for the definitive identification and structural elucidation of this compound, especially in forensic and research settings where differentiation from isomers and related compounds is critical.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for the identification of this compound in forensic analysis nih.govherts.ac.ukwmcloud.org. FTIR operates by measuring the absorption of infrared radiation by a molecule, which causes specific vibrational modes (stretching and bending) of its functional groups. This absorption generates a unique spectrum, serving as a molecular fingerprint for the compound.

For this compound, FTIR spectroscopy is particularly useful for confirming the presence of its characteristic nitro (-NO2) group. The nitro group typically exhibits asymmetric stretching vibrations around 1,520 cm⁻¹ and symmetric stretching vibrations around 1,350 cm⁻¹. These distinct absorption bands aid significantly in its identification and differentiation from other quinazolinone derivatives or positional isomers that lack this specific functional group nih.govherts.ac.ukwmcloud.org. FTIR's ability to provide functional group information and differentiate isomers makes it a crucial confirmatory test in forensic drug chemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H NMR and ¹³C NMR, is a cornerstone technique for the unambiguous structural characterization and identification of this compound, even within complex mixtures nih.govherts.ac.ukwmcloud.org. NMR provides detailed information about the chemical environment of individual atoms within a molecule, allowing for precise structural assignment.

For this compound, key NMR spectroscopic data include:

¹H NMR: Aromatic protons typically appear as doublets in the region of δ 7.15–7.47 ppm. The methyl group and methoxy (B1213986) group protons would also yield characteristic signals, providing further structural confirmation.

¹³C NMR: The carbon atom bearing the nitro group is expected to resonate at approximately δ 146.4 ppm. Other carbon signals from the quinazolinone core and methoxy group would also contribute to a unique ¹³C NMR spectrum.

NMR spectroscopy is inherently quantitative, meaning that signal intensity is directly proportional to the number of nuclei present, making it suitable for determining the concentration of detectable metabolites in a sample. In the context of complex mixtures, advanced NMR techniques such as selective Total Correlation Spectroscopy (TOCSY) and Ratio Analysis NMR Spectroscopy (RANSY) have been developed to facilitate the identification of specific metabolites by isolating their spectral patterns, even amidst significant spectral overlap. These methods enable the generation of individual metabolite spectra from a complex mixture, aiding in the identification of known and potentially unknown components.

Table 1: Characteristic Spectroscopic Data for this compound

| Spectroscopy Type | Feature Observed | Chemical Shift / Wavenumber (cm⁻¹) | Reference |

| FTIR | Nitro group (asymmetric stretch) | 1520 | |

| FTIR | Nitro group (symmetric stretch) | 1350 | |

| ¹H NMR | Aromatic protons | δ 7.15–7.47 ppm (doublets) | |

| ¹³C NMR | Nitro-bearing carbon | δ 146.4 ppm |

Development and Validation of Analytical Reference Standards

The development and rigorous validation of analytical reference standards for this compound are critical for ensuring the accuracy, reliability, and comparability of analytical results across different laboratories and studies. This compound is widely utilized as an analytical reference standard in chemical and forensic research nih.govnih.gov.

Reference standards are highly purified and well-characterized compounds that serve as benchmarks for various analytical tests, including identification, purity assessment, and quantitative determination of active pharmaceutical ingredients (APIs) and impurities. They are indispensable for analytical method validation and system suitability testing. Pharmacopoeial reference standards, issued by regulatory bodies like the United States Pharmacopeia (USP), British Pharmacopoeia (BP), and European Pharmacopoeia (EP), are official materials used to validate analytical methods and ensure compliance with international regulations. In situations where official pharmacopoeial standards are unavailable or cost-prohibitive, qualified in-house working standards, validated against certified primary standards, are often employed for routine quality control.

The purity of reference materials is a paramount concern, as it directly impacts the accuracy and scientific validity of analytical results. For this compound, synthesis methods, such as electrophilic nitration of methaqualone followed by purification steps like recrystallization, can achieve high purity levels, typically ≥95% at laboratory scale and aiming for ≥98% in industrial production.

Purity assessment of reference materials involves the use of reliable chromatographic methods, such as HPLC and Gas Chromatography with Flame Ionization Detection (GC-FID), to identify and quantify impurities, including residual solvents (organic, inorganic, and aqueous). The presence of impurities, such as precursors like 4-chloro-o-toluidine, can significantly affect the material's integrity and analytical utility, underscoring the necessity of stringent purity control.

Comprehensive spectroscopic and chromatographic characterization is essential for validating the structural fidelity and purity of this compound reference standards post-synthesis. This multi-technique approach ensures that the reference material accurately represents the target compound and is free from significant contaminants.

Key analytical techniques employed for characterization include:

Spectroscopic Methods:

NMR Spectroscopy (¹H NMR, ¹³C NMR): Provides detailed structural elucidation, confirming the arrangement of atoms and the integrity of the quinazolinone scaffold and substituents.

Mass Spectrometry (MS): Provides molecular weight information and fragmentation patterns, which are crucial for confirming the compound's identity and detecting trace impurities nih.govherts.ac.ukwmcloud.org.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): Used for purity determination, separation of impurities, and quantitative analysis, often coupled with various detectors as discussed previously.

Gas-Liquid Chromatography (GLC): Often combined with Electron Impact Mass Spectroscopy (EI-MS), GLC is effective for separating volatile components and differentiating this compound from isomers and related compounds like methaqualone and mecloqualone nih.govherts.ac.ukwmcloud.org.

These analytical techniques, when applied in concert, enable the creation of robust analytical reference standards, providing a foundation for accurate and reliable analysis of this compound in diverse applications.

Forensic Science and Chemical Control Research on Nitromethaqualone

Identification of Nitromethaqualone in Illicit Material Samples

The accurate identification of this compound in seized materials is a critical first step in forensic investigations. Due to the existence of several positional isomers, a combination of analytical techniques is essential for unequivocal identification. astm.orgasme.org The primary methods employed include gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), and various forms of spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a cornerstone in forensic drug analysis. It separates this compound from other components in a mixture, and the subsequent mass spectrometry provides a fragmentation pattern, which serves as a chemical fingerprint of the molecule. ojp.gov

High-Performance Liquid Chromatography (HPLC): HPLC is utilized for the separation and quantification of this compound, especially in complex mixtures. When coupled with detectors like UV-Vis, it can provide initial identification based on the compound's absorption of light at specific wavelengths. A study on the determination of methaqualone and its designer analogs, including this compound, utilized ultra-high-performance liquid chromatography with triple quadrupole tandem mass spectrometry (UHPLC-QqQ-MS/MS) for simultaneous analysis in biological samples. tandfonline.com

Spectroscopic Techniques:

Infrared (IR) Spectroscopy: IR spectroscopy is valuable for identifying the functional groups present in the this compound molecule, aiding in its structural confirmation. astm.orgasme.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the arrangement of atoms and differentiating it from its isomers. astm.org

Mass Spectrometry (MS): Beyond its use in GC-MS, standalone mass spectrometry provides the molecular weight and fragmentation patterns crucial for confirming the compound's identity. astm.org

The combination of these techniques allows for the definitive identification of this compound and its differentiation from related compounds like methaqualone, mecloqualone, and its positional isomers. astm.orgasme.orgsmolecule.com

Table 1: Analytical Techniques for the Identification of this compound

| Technique | Principle | Application in this compound Analysis |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates compounds based on their volatility and interaction with a stationary phase, followed by ionization and mass-based detection. | Provides retention time and a unique mass spectrum for identification and confirmation. ojp.gov |

| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their affinity to a stationary and mobile phase. | Used for separation and quantification, often coupled with UV-Vis or mass spectrometry detectors. tandfonline.com |

| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by the molecule's bonds, revealing functional groups. | Confirms the presence of key functional groups in the this compound structure. astm.orgasme.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Elucidates the precise arrangement of atoms, crucial for distinguishing between isomers. astm.org |

Analytical Challenges in Post-Seizure and Forensic Toxicology Identification

The primary analytical challenge in the forensic identification of this compound lies in its differentiation from its positional isomers. astm.org These isomers have the same molecular weight and similar chemical properties, making their distinction difficult with simpler analytical methods. A comprehensive approach using a combination of chromatographic and spectroscopic techniques is therefore essential. astm.orgasme.org

In forensic toxicology, the analysis is further complicated by the low concentrations of the drug and its metabolites in biological matrices such as blood and urine. The extensive biotransformation of this compound, primarily through the reduction of the nitro group, necessitates the development of sensitive and specific analytical methods to detect both the parent drug and its metabolites. smolecule.com Furthermore, the potential for the presence of multiple drugs in a single sample requires methods that can simultaneously detect and quantify a range of substances. tandfonline.com

Tracing Precursors and Synthetic Byproducts in Illicit this compound Preparations

Identifying the precursors and synthetic byproducts in seized this compound samples can provide valuable intelligence for law enforcement, helping to trace the manufacturing source and synthetic route employed. The synthesis of this compound can be achieved through the nitration of methaqualone or by building the molecule from precursors that already contain the nitro group. smolecule.com

Key precursors in the synthesis of the quinazolinone core include N-acetylanthranilic acid and a substituted aniline (B41778). For this compound specifically, 2-methoxy-4-nitroaniline (B147289) is a likely precursor. Incomplete reactions or the use of impure starting materials can lead to the presence of these precursors and other byproducts in the final illicit product. For instance, in clandestine methaqualone synthesis, impurities such as N-acetylanthranilic-o-toluamide and N-acetyl-o-toluidine have been identified. The presence of 4-chloro-o-toluidine, a carcinogenic precursor used in the synthesis of some methaqualone analogs, has also been reported as a residue in illicit products. ejournals.eu

The analysis of these impurities, often referred to as drug profiling, can help establish links between different seizures and manufacturing operations.

Table 2: Potential Precursors and Byproducts in Illicit this compound Synthesis

| Compound Type | Example Compound | Significance in Forensic Analysis |

|---|---|---|

| Precursor | N-acetylanthranilic acid | Indicates the synthetic pathway used. |

| Precursor | 2-methoxy-4-nitroaniline | Specific precursor for this compound synthesis. |

| Byproduct | N-acetylanthranilic-o-toluamide | Can result from incomplete condensation reactions. |

| Byproduct | Unreacted starting materials | Suggests inefficient purification methods in clandestine labs. |

Role of this compound in Emerging Psychoactive Substance Trends (Analytical Perspectives)

This compound is classified as a new psychoactive substance (NPS), a category of drugs that are not controlled by international drug conventions but may pose a public health threat. nih.gov From an analytical standpoint, the emergence of this compound is significant due to its increased potency compared to methaqualone, reportedly being about 10 times more potent. wikipedia.orgncats.ioresearchgate.net This heightened potency means that smaller quantities are required to produce effects, which can have implications for detection in forensic samples.

The constant evolution of the NPS market, with new substances appearing regularly, presents a continuous challenge for forensic laboratories. researchgate.net These labs must constantly update their analytical methods and reference libraries to be able to detect and identify these emerging threats. The appearance of this compound on the illicit market highlights a trend of modifying existing drug structures to create new, more potent, and often uncontrolled substances.

Development of Forensic Databases and Spectral Libraries for this compound

The development and maintenance of comprehensive forensic databases and spectral libraries are crucial for the timely and accurate identification of NPS like this compound. nbinno.com These databases contain analytical data, such as mass spectra and infrared spectra, for a wide range of controlled and emerging substances. caymanchem.comwiley.com

When an unknown substance is analyzed, its spectral data can be compared against the entries in these libraries for a potential match. Several commercial and governmental organizations maintain such databases. For example, the Cayman Spectral Library is a free, searchable GC-MS spectral database that includes data for many emerging forensic drug standards, including this compound. caymanchem.comcaymanchem.com Wiley's "Mass Spectra of Designer Drugs" is another critical resource for forensic laboratories, providing access to data on the latest novel psychoactive substances. forensicmag.com

These libraries are indispensable tools for forensic chemists, enabling them to keep pace with the ever-changing landscape of illicit drugs and to provide the necessary scientific evidence for law enforcement and the justice system. nist.gov

Regulatory and Legislative Frameworks for Nitromethaqualone Research

International Drug Control Conventions and Analogues Legislation (e.g., UN Conventions)

The international legal framework for drug control is established by three principal United Nations treaties: the Single Convention on Narcotic Drugs of 1961, the Convention on Psychotropic Substances of 1971, and the UN Convention Against Illicit Traffic in Narcotic Drugs and Psychotropic Substances of 1988. wikipedia.orgun.orgun.orgwikipedia.org These conventions are designed to classify controlled substances, including psychoactive drugs and their precursors, to ensure their regulated supply for medical and scientific purposes, and to prevent non-medical uses. wikipedia.orgun.orgwikipedia.orgincb.org

Methaqualone, the parent compound of Nitromethaqualone, was initially placed in Schedule I of the UN Convention on Psychotropic Substances and later moved to Schedule II in 1979 due to its sedative and hypnotic properties and widespread abuse. wikipedia.orgunodc.org The UN conventions impose a dual obligation on signatory states: to prevent the misuse of controlled substances while simultaneously ensuring their adequate availability for legitimate medical and scientific purposes. incb.orghhrjournal.org

In response to the emergence of novel psychoactive substances (NPS) and "designer drugs" that mimic the effects of controlled substances but are not explicitly listed, many countries have adopted "analogue legislation." unodc.org This legal approach extends control to substances that are chemically or pharmacologically similar to existing controlled drugs. unodc.orgfiu.edu Such legislation allows for the control of new substances without requiring individual scheduling, provided they meet criteria such as structural similarity to a controlled substance or a similar or greater effect on the central nervous system. unodc.org

National Scheduling and Control of this compound and Related Substances

The regulatory status of this compound varies across different countries and regions. ontosight.ai In the United States, this compound is listed as a controlled substance by the Drug Enforcement Administration (DEA) due to its potential for abuse and dependence. ontosight.ai Its parent compound, Methaqualone, was withdrawn from the US market in 1983 and subsequently classified as a Schedule I drug in 1984 under the Controlled Substances Act (CSA). wikipedia.org

In Europe, this compound is controlled in several countries, including Lithuania and Norway, and in at least five European Union member states. europa.eu National drug control laws, such as the US Controlled Substances Act and the UK Misuse of Drugs Act 1971, serve to implement and often exceed the requirements set forth by the international UN conventions. wikipedia.orgnews-medical.net

A key aspect of national control is the application of analogue laws. For instance, the US Federal Analogue Act treats a substance as a Schedule I controlled substance if it is not approved by the FDA, is not specifically scheduled, and has a chemical structure substantially similar to a Schedule I or II controlled substance, or an actual or intended effect substantially similar to or greater than that of a Schedule I or II substance. congress.govleg.state.fl.us this compound, being an analogue of Methaqualone, falls under such provisions. wikipedia.orgncats.io This approach allows for the rapid classification and control of new psychoactive substances that are designed to evade existing drug laws. fiu.eduleg.state.fl.us

The following table illustrates the regulatory status of this compound and its parent compound, Methaqualone, in selected regions and countries:

| Compound | Region/Country | Regulatory Status / Schedule | Notes |

|---|---|---|---|

| This compound | United States | Controlled Substance (DEA) | Due to potential for abuse and dependence. ontosight.ai |

| This compound | Europe (Lithuania, Norway, 5 EU countries) | Controlled Substance | Status reported in 2025. europa.eu |

| Methaqualone | United Nations | Schedule II (Psychotropic Substances Convention) | Moved from Schedule I in 1979. wikipedia.orgunodc.org |

| Methaqualone | United States | Schedule I (Controlled Substances Act) | Withdrawn from market in 1983, reclassified in 1984. wikipedia.org |

| Methaqualone | Canada | Schedule III (Controlled Drugs and Substances Act) | Requires prescription, no longer manufactured. wikipedia.org |

| Methaqualone | India | Banned | wikipedia.org |

| Methaqualone | Germany | Anlage II (Authorized trade only, not prescriptible) | wikipedia.org |

| Methaqualone | United Kingdom | Class B (Misuse of Drugs Act 1971) | wikipedia.org |

Impact of Legal Status on Research Access and Materials

The classification of this compound and its analogues as controlled substances significantly impacts chemical research by creating substantial barriers to access and the handling of materials. Researchers often face onerous bureaucratic requirements and potential criminalization, which can impede scientific inquiry. hhrjournal.org

To conduct research involving controlled substances, including this compound, researchers typically require specific licenses and authorizations, even for small quantities. news-medical.netuci.edu For example, in the United States, the Drug Enforcement Administration (DEA) issues registration numbers that authorize individuals and institutions to purchase, possess, distribute, or prescribe controlled substances for research, instruction, and chemical analysis. uci.edu These regulations extend to reference standards and test compounds used in medicinal chemistry laboratories. news-medical.net

Strict regulations govern the storage, supply, and production of controlled substances. Federal regulations, for instance, mandate that controlled substances be stored in securely locked and substantially constructed cabinets or double-locked safes with limited access to prevent theft or diversion. uci.edu Failure to comply with these regulations can lead to severe consequences, including prosecutions, fines, enhanced inspections, or the revocation of controlled drug licenses, potentially disrupting ongoing research, as seen in cases where clinical trials were affected by the unexpected classification of an active ingredient as a controlled substance. news-medical.net The complexity is further compounded by the varying controlled substance lists and definitions of controlled chemical space across different countries, making international research collaboration and material transfer challenging. news-medical.net

Ethical Considerations in Chemical Research on Controlled Substances and Analogues

Chemical research involving controlled substances like this compound necessitates careful consideration of ethical responsibilities. International drug control conventions impose a dual obligation on states: to prevent the misuse of these substances while simultaneously ensuring their adequate availability for legitimate medical and scientific purposes. hhrjournal.org Researchers are ethically bound to uphold this balance.

Key ethical considerations include the responsible conduct of research, minimizing the risk of diversion of controlled substances from legitimate research channels to illicit markets, and ensuring proper disposal of these materials. uci.edu The inherent hazards associated with controlled substances, such as their potential for abuse and toxicity (e.g., the mutagenic properties of this compound, which contributed to its limited development), must be carefully weighed against the potential benefits of the research. ncats.ionih.gov

Overly strict regulations, coupled with the fear of legal repercussions and the societal stigma often associated with drugs of abuse, can inadvertently create barriers to valuable scientific research. nih.gov This can hinder the exploration of potential therapeutic uses or a deeper understanding of the pharmacology and toxicology of these compounds. nih.gov Therefore, ethical frameworks in chemical research on controlled substances and their analogues must strive to facilitate legitimate scientific inquiry while maintaining robust safeguards against misuse and ensuring adherence to all applicable laws and institutional policies. Violations of these policies can lead to disciplinary actions, including termination of employment and legal referrals. uci.edu

Emerging Research Directions and Unexplored Areas for Nitromethaqualone Studies

Novel Synthetic Routes and Green Chemistry Approaches for Nitromethaqualone Production

Traditional synthesis of this compound and related quinazolinones often involves methods that are not environmentally friendly, utilizing hazardous solvents, toxic raw materials, and catalysts. tandfonline.com The development of novel, sustainable synthetic routes is a key area for future research. Green chemistry principles offer a framework for creating more efficient and less hazardous processes. nih.gov

Emerging green approaches applicable to the synthesis of the core quinazolinone structure, and by extension this compound, include:

Catalyst-Free and Solvent-Free Synthesis: Research has shown the feasibility of synthesizing 4(3H)-quinazolinones by heating aldehydes and anthranilamides under air without any catalyst or solvent. tandfonline.com This domino synthesis approach offers high yields, low cost, and minimal environmental impact. tandfonline.com

Use of Green Solvents: Water and polyethylene (B3416737) glycol (PEG) have been explored as effective and recyclable reaction media for quinazolinone synthesis. researchgate.net These methods avoid the use of volatile and toxic organic solvents. jddhs.com

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy consumption compared to conventional heating methods. jddhs.commdpi.com

Biocatalysis: The use of enzymes to catalyze reactions offers high selectivity under mild conditions, often in aqueous media, reducing waste and avoiding harsh chemical reagents. mdpi.commt.com Exploring enzymatic nitration or ring-closure could provide a novel route to this compound.

Nano-catalysis: Novel recyclable nano-catalysts, such as magnetic modified graphene oxide supported with copper, have been used for the efficient, one-pot synthesis of quinazoline (B50416) derivatives under solvent-free conditions. nih.gov

Future research could focus on adapting these general methods specifically for this compound, potentially offering safer and more sustainable production for its use as an analytical reference standard. nbinno.com

| Approach | Key Features | Potential Advantages | References |

|---|---|---|---|

| Traditional Synthesis | Uses organic solvents, chemical oxidants, and potentially toxic catalysts. | Established and well-documented. | tandfonline.com |

| Catalyst-Free / Solvent-Free | Heating reagents under air without catalysts or solvents. | Reduced waste, low cost, high yields, environmentally friendly. | tandfonline.com |

| Green Solvents (e.g., Water) | Cyclocondensation reaction performed in refluxing water. | Environmentally benign, simple work-up. | researchgate.net |

| Biocatalysis | Use of enzymes to catalyze reactions. | High selectivity, mild reaction conditions, aqueous media. | mdpi.commt.com |

| Nano-catalysis | Use of recyclable nano-catalysts (e.g., magnetic graphene oxide). | High efficiency, short reaction times, easy catalyst separation. | nih.gov |

Advanced Computational Chemistry Approaches for this compound (e.g., Molecular Docking, DFT)

Computational chemistry offers powerful tools to investigate the molecular properties of this compound without the need for laboratory synthesis. nih.gov Techniques like molecular docking and Density Functional Theory (DFT) are largely unexplored for this specific compound but could provide significant insights.

Molecular Docking: This method could be used to simulate the interaction of this compound with its biological target, the GABA-A receptor. Such studies could help elucidate the structural basis for its significantly higher potency compared to methaqualone. iiab.me By predicting the binding pose and affinity, researchers can better understand the key molecular interactions—such as those involving the nitro group—that contribute to its pharmacological activity. nih.gov

Density Functional Theory (DFT): DFT calculations can be employed to investigate the electronic structure, chemical reactivity, and spectroscopic properties of this compound. researchgate.net This could help in understanding its stability, identifying the most reactive sites within the molecule, and explaining the metabolic pathways it undergoes. ufms.br For instance, DFT could model the reduction of the nitro group to the mutagenic aniline (B41778) derivative, providing insights into the electronic properties that facilitate this transformation. iiab.meufms.br

These computational approaches could also be instrumental in the rational design of new analogues, allowing for in silico screening of their potential binding affinities and reactivity profiles before undertaking synthetic efforts. nih.gov

Development of Highly Sensitive and Selective Trace Analytical Methods

As this compound is used as an analytical reference standard, the development of robust, highly sensitive, and selective detection methods is crucial, particularly for forensic toxicology and the monitoring of designer drugs. nbinno.com

An established method for the determination of methaqualone and its analogues, including this compound, utilizes ultra-high-performance liquid chromatography coupled with a triple quadrupole mass spectrometer (UHPLC-QqQ-MS/MS). tandfonline.com This technique provides excellent sensitivity and selectivity. tandfonline.com

| Analytical Method | Matrix | Lower Limit of Quantification (LLOQ) | Linear Concentration Range | Reference |

|---|---|---|---|---|

| UHPLC-QqQ-MS/MS | Whole Blood | 0.1 ng/mL | 0.1 - 50 ng/mL | tandfonline.com |

Unexplored areas for research in this domain include:

Expanding Detection Matrices: Developing and validating methods for detecting trace amounts of this compound in alternative matrices like hair or oral fluid.

High-Resolution Mass Spectrometry (HRMS): Applying techniques like Quadrupole Time-of-Flight (QTOF) mass spectrometry can help in elucidating fragmentation pathways and identifying unknown metabolites or analogues in complex samples. tandfonline.com For this compound, specific fragmentation includes the detachment of the •NO2 radical. tandfonline.com

Improving Sample Preparation: Research into novel sample preparation techniques, such as microextraction methods, could simplify procedures and improve recovery from complex biological samples.

These advancements would enhance the capabilities of forensic laboratories to detect and accurately quantify this compound and related new psychoactive substances.

Exploration of Additional Biotransformation Pathways and Enzymes Involved in Metabolism

The primary metabolic pathways of this compound have been investigated in humans and rats, revealing species-specific differences. nih.gov Known biotransformations include nitro-group reduction, subsequent acetylation, oxidation of the 2-methyl group (in rats), and cleavage of the quinazolinone nucleus (in humans). nih.gov However, the specific enzymes responsible for these transformations have not been fully characterized.

Future research should focus on:

Enzyme Phenotyping: Identifying the specific enzyme systems, such as cytochrome P450 (CYP) isoforms or extrahepatic enzymes like nitroreductases, that catalyze the key metabolic steps. cambridgemedchemconsulting.combioivt.com This can be achieved using in vitro systems with recombinant human enzymes or by using specific chemical inhibitors in human liver microsomes. youtube.com Understanding which enzymes are involved is critical for predicting potential drug-drug interactions. bioivt.com

Unusual Metabolite Identification: Employing modern analytical techniques like HRMS to search for previously uncharacterized or unusual metabolites. hyphadiscovery.com Drug metabolism can sometimes involve unexpected reactions, and a comprehensive understanding is crucial. hyphadiscovery.com

| Metabolic Pathway | Observed in Humans | Observed in Rats | References |

|---|---|---|---|

| Nitro group reduction to amino derivative | Yes | Yes | nih.gov |

| Amino group acetylation | Yes (Partial) | Yes (Partial) | nih.gov |

| Quinazolinone nucleus cleavage | Yes | No (as a major pathway) | nih.gov |

| 2-methyl group oxidation | No | Yes | nih.gov |

| Glucuronide conjugation | Yes | Yes | nih.gov |

Research into Novel this compound Analogues with Modified Pharmacological Profiles

A significant driver for research into novel analogues is the mutagenic property of this compound, which is attributed to the metabolic reduction of its nitro group to a toxic aniline derivative. iiab.meejournals.eu Future research is focused on designing new quinazolinone compounds that retain the potent pharmacological activity but eliminate this toxicophore.

Promising directions include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and related compounds to understand how different chemical groups influence activity at the GABA-A receptor and metabolic stability. researchgate.netnih.gov

Removal of the Nitro Group: A key strategy is to replace the nitro group with other substituents that may enhance potency without introducing mutagenic risk. Research has already identified compounds like 2,3-diphenylquinazolin-4(3H)-one (PPQ) and its halogenated derivatives (e.g., Cl-PPQ), which are significantly more potent than methaqualone and lack the problematic nitro group. reddit.com Cryo-electron microscopy studies have provided structural insights into how these more potent analogues bind to the GABA-A receptor, which can guide further design. nih.gov

Modifying Other Positions: Exploring substitutions at other positions on the quinazolinone and phenyl rings to fine-tune pharmacological properties, such as sedative versus anticonvulsant effects, and to improve pharmacokinetic profiles. nih.gov

This area of research holds the potential to develop safer, more potent, and pharmacologically distinct molecules based on the quinazolinone scaffold, moving beyond the limitations of historical compounds like this compound. reddit.com

Q & A

Q. How can researchers ensure ethical compliance when studying this compound’s psychoactive effects?

- Methodological Answer : Adhere to ICH guidelines for preclinical safety assessments, including neurobehavioral testing in OECD-approved animal models. For human metabolite studies, obtain informed consent and anonymize forensic samples. Document protocols in institutional review board (IRB) submissions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。